REACTION_CXSMILES
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[NH:1]([C:3]1[CH:8]=[CH:7][NH:6][C:5](=[O:9])[CH:4]=1)[NH2:2].[CH2:10]([CH2:17][C:18](=O)[CH3:19])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH3:19][C:18](=[N:2][NH:1][C:3]1[CH:8]=[CH:7][NH:6][C:5](=[O:9])[CH:4]=1)[CH2:17][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
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5.39 g
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Type
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reactant
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Smiles
|
N(N)C1=CC(NC=C1)=O
|
Name
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|
Quantity
|
9.7 mL
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)CC(C)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In accordance with the same procedures as in Step 2 of Preparation 1
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Name
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|
Type
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product
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Smiles
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CC(CCC1=CC=CC=C1)=NNC1=CC(NC=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |